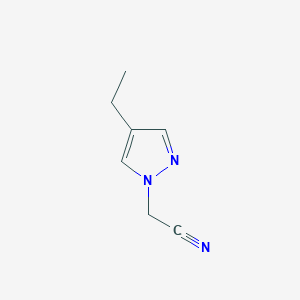

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

2-(4-ethylpyrazol-1-yl)acetonitrile |

InChI |

InChI=1S/C7H9N3/c1-2-7-5-9-10(6-7)4-3-8/h5-6H,2,4H2,1H3 |

InChI Key |

VASVATLZVOEQQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN(N=C1)CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Foundational Synthetic Strategies for Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is the initial and crucial phase in the synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile. The primary and most widely adopted method for creating substituted pyrazoles involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.gov This approach is noted for its efficiency and versatility.

Another significant strategy is the 1,3-dipolar cycloaddition, which typically involves the reaction of a diazo compound with an alkyne or an alkene, followed by an oxidation step if a pyrazoline is formed. nih.govrsc.org Multicomponent reactions have also emerged as a powerful tool, allowing for the construction of complex pyrazole derivatives in a single step from simple starting materials. nih.gov

| Synthetic Strategy | Reactants | Key Features |

| Cyclocondensation | 1,3-Diketones and Hydrazines | High efficiency, versatile for substitutions. mdpi.comnih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compounds and Alkynes/Alkenes | Often requires a subsequent oxidation step. nih.govrsc.org |

| Multicomponent Reactions | Aldehydes, Malononitrile, Hydrazine, etc. | High atom economy, single-step synthesis. nih.gov |

N-Alkylation Protocols for Pyrazole Derivatization

Once the pyrazole ring is formed, the introduction of the acetonitrile (B52724) group at the N1 position is typically achieved through N-alkylation. This reaction involves the deprotonation of the pyrazole nitrogen followed by the addition of an alkylating agent. semanticscholar.org A common method utilizes a base, such as potassium carbonate, and an alkyl halide, like iodoacetonitrile (B1630358) or chloroacetonitrile (B46850), in a suitable solvent such as acetone. nih.gov

Alternative methods for N-alkylation have been developed to avoid the use of strong bases or high temperatures. One such method employs trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering a milder approach to N-alkylation. semanticscholar.orgmdpi.com Phase-transfer catalysis has also been utilized for the N-alkylation of pyrazoles, providing high yields without the need for a solvent. researchgate.net

Introduction of the Acetonitrile Moiety

The direct introduction of the acetonitrile group onto the pyrazole nitrogen is a key step in forming the target molecule. A well-documented procedure for analogous compounds involves the reaction of the parent pyrazole with iodoacetonitrile in the presence of a base like potassium carbonate. nih.gov This reaction typically proceeds by nucleophilic substitution, where the pyrazole anion attacks the electrophilic carbon of the iodoacetonitrile. The choice of solvent and reaction conditions can influence the regioselectivity of the alkylation, particularly with unsymmetrically substituted pyrazoles. mdpi.com

Regioselective Functionalization at the 4-Ethyl Position

The introduction of an ethyl group specifically at the C4 position of the pyrazole ring requires a regioselective functionalization strategy. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position. nih.gov Therefore, a common approach would be a Friedel-Crafts-type acylation to introduce an acetyl group, followed by reduction to the ethyl group.

Alternatively, transition metal-catalyzed C-H functionalization reactions offer a direct method for introducing substituents onto the pyrazole ring with high regioselectivity. researchgate.netrsc.org These methods can provide access to a wide range of functionalized pyrazoles in a single step, avoiding the need for pre-functionalized starting materials. rsc.org

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of pyrazole derivatives, including 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile, has significantly benefited from the development of various catalytic systems.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of pyrazoles. elsevierpure.com Catalysts based on metals like palladium, copper, and ruthenium are commonly employed. For instance, copper-catalyzed condensation reactions can provide pyrazoles under mild, acid-free conditions. organic-chemistry.org

Direct C-H functionalization, a powerful strategy for late-stage modification, often utilizes transition metal catalysts to regioselectively introduce new C-C bonds onto the pyrazole ring. researchgate.netrsc.org This approach is highly atom-economical and can simplify synthetic routes to complex pyrazole derivatives.

| Catalyst Type | Reaction | Advantages |

| Copper | Condensation, Cycloaddition | Mild reaction conditions, high yields. organic-chemistry.org |

| Palladium | C-H Functionalization, Cross-Coupling | High regioselectivity, broad substrate scope. researchgate.net |

| Ruthenium | Hydrogen Transfer | Regioselective synthesis from β-hydroxy ketones. organic-chemistry.org |

Organocatalysis and Biocatalysis in Pyrazole Synthesis

In recent years, organocatalysis has emerged as a "green" alternative to metal-based catalysis. nih.gov Organocatalytic methods, often employing secondary amines, can facilitate the synthesis of substituted pyrazoles with high levels of regioselectivity through inverse-electron-demand [3+2] cycloaddition reactions. nih.gov This approach is attractive due to the use of simple, inexpensive, and environmentally benign catalysts. nih.gov

Biocatalysis, while less explored for pyrazole synthesis, offers the potential for highly enantioselective transformations under mild conditions. The use of enzymes could provide a sustainable route to chiral pyrazole derivatives.

Advanced Reaction Conditions and Green Chemistry Aspects

The synthesis of pyrazole scaffolds, the core of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile, has significantly benefited from the adoption of advanced reaction technologies and green chemistry principles. These approaches aim to reduce reaction times, improve yields, enhance safety, and minimize environmental impact compared to conventional methods.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of pyrazole derivatives, microwave irradiation offers substantial advantages over traditional oil-bath heating, primarily through efficient and uniform heating of the reaction mixture. This often leads to dramatically reduced reaction times, from hours to mere minutes, and frequently results in higher product yields. researchgate.net

In a typical approach applicable to the synthesis of the 4-ethylpyrazole core, a β-ketoester could be condensed with a hydrazine derivative under microwave irradiation. This method has been shown to produce 5-aminopyrazoles in excellent yields. Subsequent N-alkylation with a haloacetonitrile would yield the final product. The efficiency of microwave heating can be particularly advantageous for both the initial ring formation and subsequent functionalization steps.

| Reaction Type | Heating Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Cyclocondensation of 1,3-dicarbonyl with hydrazine | Conventional | 2 - 8 hours | 60 - 80% |

| Microwave | 5 - 15 minutes | 85 - 95% |

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and greater scalability. galchimia.commdpi.com In a flow system, reagents are pumped through reactor coils where they mix and react under precisely controlled temperatures and pressures. nih.gov This technology is particularly well-suited for multistep syntheses and for handling hazardous intermediates. galchimia.comnih.gov

A potential flow synthesis for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile could involve a sequential, "telescoped" process. nih.gov For instance, an appropriate ketone could first be condensed with an activating agent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in a heated reactor coil to form an intermediate enaminone. galchimia.com This stream could then be merged with a solution of hydrazine in a second reactor to mediate the cyclization and formation of the 4-ethylpyrazole ring. galchimia.com A subsequent module could introduce 2-chloroacetonitrile for the final N-alkylation step. This integrated approach avoids the isolation of intermediates, significantly reducing process time and improving efficiency. mdpi.comnih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | ~9 hours | ~16 minutes (residence time) |

| Productivity | Lower | Higher (e.g., 1.76 g/h reported for a similar therapeutic) nih.gov |

| Safety | Potential hazards with exotherms and handling intermediates | Enhanced safety, small reaction volumes, safe handling of hazardous species |

| Scalability | Complex | Straightforward (running longer) |

Solvent-Free or Environmentally Benign Reaction Media

Adherence to the principles of green chemistry is a critical aspect of modern synthetic design. unibo.itnih.gov For pyrazole synthesis, this often involves minimizing or eliminating the use of hazardous organic solvents. europeanpharmaceuticalreview.com Solvent-free, or "neat," reactions are highly desirable as they reduce waste and simplify product purification. rsc.orgtandfonline.com

Several strategies have been developed for the solvent-free synthesis of pyrazoles. One approach involves the cycloaddition of diazo compounds to alkynes simply by heating the neat reactants. rsc.org Another method utilizes microwave irradiation on a solvent-free mixture of reactants, which combines the benefits of accelerated reaction rates with green chemistry principles. researchgate.net Furthermore, multicomponent reactions, where three or more reactants are combined in a single step to form the product, are inherently atom-economical and can often be performed under solvent-free conditions using catalysts like tetrabutylammonium (B224687) bromide or magnetic nanoparticles. tandfonline.comrsc.org When a solvent is necessary, the focus shifts to environmentally benign options such as water or ethanol, which have been successfully employed in some pyrazole synthesis protocols. mdpi.comrsc.org

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. For pyrazoles, significant research has been dedicated to elucidating the pathways of their formation, including the identification of key intermediates and the study of reaction kinetics.

Elucidation of Reaction Intermediates and Transition States

The most common route to the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent. rsc.org The mechanism, while widely accepted, can be complex. rsc.org

The reaction is generally believed to proceed through the following key stages:

Initial Adduct Formation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Dehydration to Form a Hydrazone: The initial adduct rapidly loses a molecule of water to form a hydrazone intermediate. Tautomerization can lead to an enamine form.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazine moiety then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step forms a five-membered heterocyclic intermediate, which is often a hydroxylpyrazolidine or a pyrazoline. rsc.orgmdpi.com

For the synthesis of 1-substituted pyrazoles like 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile, the substituent can be introduced either by using a substituted hydrazine (e.g., (cyanomethyl)hydrazine) from the outset or by N-alkylation of the pre-formed 4-ethyl-1H-pyrazole ring. In some cases, reaction intermediates have been successfully isolated and characterized, providing direct evidence for the proposed mechanistic pathways. nih.gov

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic studies of pyrazole formation have revealed that the reaction order and rate can be more complex than initially presumed. While some systems follow simple first-order kinetics with respect to each reactant, other investigations have uncovered more intricate behavior, including evidence of autocatalysis, where a product of the reaction accelerates its own formation. rsc.org Transient flow methodologies have been particularly useful in acquiring precise kinetic data, which has led to the development of detailed microkinetic models that challenge simpler mechanistic assumptions. rsc.org

The regioselectivity of the reaction—determining which nitrogen of an unsymmetrical hydrazine attacks which carbonyl of an unsymmetrical dicarbonyl compound—is governed by a combination of steric and electronic factors, which can be understood through kinetic and thermodynamic considerations. researchgate.net In some syntheses, a competition between kinetically and thermodynamically favored pathways can lead to different products. For example, a kinetically controlled reaction at a lower temperature might favor one isomer, while a thermodynamically controlled reaction at a higher temperature might favor a more stable, alternative product. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, are increasingly used to model transition states and reaction energy profiles, providing deeper insight into the tautomeric equilibria and favorability of different reaction pathways. nih.gov

Advanced Spectroscopic and Structural Elucidation

Vibrational and Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The synthesis and characterization of novel compounds are typically reported in peer-reviewed scientific journals. The absence of such data for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile suggests that it may either be a novel compound that has not yet been publicly characterized, or the data exists in proprietary databases that are not publicly accessible.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for the precise determination of a compound's molecular weight and elemental composition.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental composition of a molecule. For 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile, with a chemical formula of C₇H₉N₃, the expected exact mass can be calculated. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula with high confidence. The high mass accuracy and resolution afforded by techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry are essential for this confirmation. nih.gov

Table 1: Predicted HRMS Data for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 136.0869 |

| [M+Na]⁺ | 158.0688 |

| [M+K]⁺ | 174.0428 |

| [2M+H]⁺ | 271.1662 |

| [2M+Na]⁺ | 293.1481 |

| Note: These are theoretical values. Experimental values are typically reported to within a few parts per million (ppm) of the calculated mass. |

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural connectivity. For 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Based on the fragmentation of similar pyrazole-containing compounds, several characteristic fragmentation pathways can be predicted. researchgate.netresearchgate.netlibretexts.org

A primary fragmentation pathway for pyrazoles involves the loss of hydrogen cyanide (HCN) from the pyrazole (B372694) ring. researchgate.netresearchgate.net Another expected fragmentation would involve the cleavage of the ethyl group at the 4-position of the pyrazole ring, leading to the loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄). Cleavage of the acetonitrile (B52724) substituent is also a plausible fragmentation route. The fragmentation of the N-acetonitrile moiety in related pyrazole structures has been observed in various studies. researchgate.netnih.govnih.gov

Table 2: Predicted Key MS/MS Fragmentation of [C₇H₉N₃+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Description |

| 136.0869 | 109.0763 | HCN | Loss of hydrogen cyanide from the pyrazole ring |

| 136.0869 | 107.0712 | C₂H₅ | Loss of an ethyl radical from the 4-position |

| 136.0869 | 95.0607 | CH₃CN | Cleavage of the acetonitrile group |

| 107.0712 | 80.0501 | HCN | Subsequent loss of HCN from the ethyl-loss fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile would be governed by a network of intermolecular interactions. A prominent feature in the crystal structures of N-unsubstituted pyrazoles is the formation of hydrogen bonds involving the pyrazole N-H group, which can act as a hydrogen bond donor, and a nitrogen atom of an adjacent molecule, acting as an acceptor. This often leads to the formation of supramolecular assemblies such as dimers, trimers, or catemeric chains. nih.govmdpi.com Although the nitrogen at the 1-position in the target molecule is substituted, the other nitrogen in the pyrazole ring can still act as a hydrogen bond acceptor.

Computational Chemistry and Theoretical Characterization

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A typical DFT study of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile would involve geometry optimization to determine the most stable three-dimensional conformation and the calculation of various ground-state properties such as total energy, dipole moment, and vibrational frequencies. However, no specific DFT studies detailing these ground-state properties for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile have been reported in the available literature.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A computational analysis of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile would provide the energies of these frontier orbitals and their spatial distribution. At present, there are no published studies that report the HOMO and LUMO analysis for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with other chemical species. An MEP analysis of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile would reveal the reactive sites on the pyrazole (B372694) ring, the ethyl group, and the acetonitrile (B52724) moiety. Unfortunately, no MEP maps for this compound are available in the current body of scientific literature.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data for validation.

Computational NMR Chemical Shift Prediction

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. By calculating the magnetic shielding of each nucleus, a predicted NMR spectrum can be generated. For 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile, this would involve predicting the ¹H and ¹³C chemical shifts. There are currently no published computational studies that provide predicted NMR chemical shifts for this molecule.

Reaction Pathway Modeling and Energy Landscapes

The synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile typically involves the N-alkylation of 4-ethyl-1H-pyrazole with a haloacetonitrile (e.g., chloroacetonitrile (B46850) or bromoacetonitrile) in the presence of a base. Modeling this SN2 reaction pathway would be the primary focus of a computational study. This involves mapping the potential energy surface (PES) to identify the reactants, products, and any intermediates or transition states.

However, specific studies modeling this reaction pathway for this particular compound are not available. General principles of SN2 reactions on heterocyclic compounds have been studied, but quantitative data for the ethyl- and acetonitrile-substituted pyrazole is absent.

Transition State Localization and Reaction Barrier Calculation

For any chemical reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating this first-order saddle point is crucial for understanding the reaction's feasibility and rate. Computational methods, such as Density Functional Theory (DFT), are commonly used to optimize the geometry of the transition state and calculate its vibrational frequencies, confirming it with a single imaginary frequency.

Once the transition state is localized, the activation energy, or reaction barrier (ΔE‡), can be calculated as the energy difference between the transition state and the reactants.

Table 4.3.1-1: Hypothetical Reaction Barrier Data for N-Alkylation of 4-ethyl-1H-pyrazole

| Computational Method | Basis Set | Reactant Energy (Hartree) | TS Energy (Hartree) | ΔE‡ (kcal/mol) |

|---|

This table is presented to illustrate the typical format for such data. No published values could be found for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile.

Solvation Effects on Reaction Thermodynamics and Kinetics

The solvent in which a reaction is performed can dramatically influence its rate and outcome by stabilizing or destabilizing reactants, products, and transition states. Computational chemistry accounts for these effects using either explicit solvent models, where individual solvent molecules are included, or implicit (continuum) solvent models, like the Polarizable Continuum Model (PCM).

These models would allow for the calculation of solvation free energies and their impact on the reaction barrier. For the N-alkylation of a pyrazole, polar aprotic solvents like acetonitrile or DMF are often used. A computational study would likely show that such solvents stabilize the charged transition state, thereby lowering the activation energy compared to the gas phase or nonpolar solvents. However, quantitative data for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile is not present in the literature.

Table 4.3.2-1: Hypothetical Solvation Effects on Activation Energy

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Rate Constant (relative to Gas) |

|---|---|---|---|

| Gas Phase | 1 | Data Not Available | 1 |

| Acetonitrile | 36.6 | Data Not Available | Data Not Available |

| Ethanol | 24.6 | Data Not Available | Data Not Available |

This interactive table illustrates how solvation data would be presented. Specific computational results for the target molecule are currently unavailable.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule over time. By solving Newton's equations of motion, MD simulations provide insight into the flexibility of the molecule, particularly the rotation around single bonds. For 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile, key dihedral angles would include the rotation of the ethyl group and the rotation around the N-CH2CN bond.

An MD simulation would reveal the most stable conformations (lowest energy states) and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or crystal packing forces. Despite the utility of this method, no MD simulation studies have been published for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile.

Table 4.4-1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atom Definition | Predicted Low-Energy Conformations (°) |

|---|---|---|

| τ1 (Ethyl Group) | C-C-C-H | Data Not Available |

This table identifies the key torsions for conformational analysis, but specific data from simulations are not available.

Structure Reactivity and Structure Property Relationship Studies

Influence of Ethyl and Acetonitrile (B52724) Substituents on Pyrazole (B372694) Core Reactivity

The pyrazole ring is an amphoteric heterocyclic system, possessing both a weakly acidic pyrrole-like NH proton (in its unsubstituted form) and a basic pyridine-like nitrogen atom. mdpi.com The introduction of substituents at the N1 and C4 positions, as seen in 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile, significantly modulates this inherent reactivity.

Conversely, the acetonitrile group attached to the N1 nitrogen is characterized by the electron-withdrawing nature of the cyano (-CN) function. This group exerts a negative inductive effect (-I), pulling electron density away from the pyrazole ring. This electron-withdrawing effect has several consequences:

It reduces the basicity and nucleophilicity of the N2 atom, counteracting the effect of the C4-ethyl group.

It increases the acidity of the protons on the pyrazole ring (at C3 and C5) and the adjacent methylene (B1212753) (-CH2-) group of the acetonitrile substituent, making them more susceptible to deprotonation by a strong base.

Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of the substituents are fundamental to the molecule's behavior. These effects can be qualitatively and quantitatively assessed to predict the molecule's chemical properties.

Electronic Properties: The electronic influence of a substituent is a combination of inductive and resonance effects.

Ethyl Group (-CH₂CH₃): As an alkyl group, its primary electronic contribution is a weak, electron-donating inductive effect (+I). It does not participate in resonance.

Acetonitrile Group (-CH₂CN): This group is primarily electron-withdrawing via the inductive effect (-I) of the highly electronegative nitrogen atom in the cyano group. The effect is transmitted through the sigma bonds to the pyrazole ring.

The cumulative electronic effect of these substituents modulates the electron distribution within the pyrazole ring, influencing properties such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov Generally, EDGs raise the HOMO energy level, making the molecule a better nucleophile, while EWGs lower the LUMO energy level, making it a better electrophile. In this case, the two substituents have competing effects on the frontier orbital energies.

| Substituent | Position on Pyrazole | Inductive Effect | Resonance Effect | General Impact on Ring Electron Density |

|---|---|---|---|---|

| Ethyl (-CH₂CH₃) | C4 | Donating (+I) | None | Increase |

| Acetonitrile (-CH₂CN) | N1 | Withdrawing (-I) | None | Decrease |

| Methyl (-CH₃) | - | Donating (+I) | None | Increase |

| Nitro (-NO₂) | - | Withdrawing (-I) | Withdrawing (-R) | Strong Decrease |

| Bromo (-Br) | - | Withdrawing (-I) | Donating (+R) | Net Withdrawing |

Steric Properties: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction.

The ethyl group at the C4 position introduces moderate steric bulk, which can hinder the approach of reagents to the adjacent C3 and C5 positions of the pyrazole ring.

The acetonitrile group at the N1 position also contributes to steric crowding, particularly affecting reactions at the N2 and C5 positions. The linear geometry of the cyano group means the steric effect is less pronounced than a bulkier alkyl group, but the free rotation around the N1-CH₂ bond can still present a steric barrier. rsc.org

The steric demands of these groups can influence reaction rates and, in some cases, the regioselectivity of a reaction, favoring attack at the less hindered position. nih.gov

| Group | Taft's Steric Parameter (Eₛ) | Relative Steric Bulk |

|---|---|---|

| Hydrogen (-H) | +1.24 | Very Low |

| Methyl (-CH₃) | 0.00 | Standard |

| Ethyl (-CH₂CH₃) | -0.07 | Slightly Larger than Methyl |

| n-Propyl (-CH₂CH₂CH₃) | -0.36 | Moderate |

| Isopropyl (-CH(CH₃)₂) | -0.47 | High |

Design Principles for Modulating Chemical Reactivity

The principles of structure-activity relationships allow for the rational design of new pyrazole derivatives with modified reactivity. By strategically altering the ethyl and acetonitrile substituents, the electronic and steric profile of the molecule can be fine-tuned. nih.gov

Modulating Electronic Effects:

To increase ring activation and nucleophilicity: The C4-ethyl group could be replaced with a stronger electron-donating group, such as a methoxy (B1213986) (-OCH₃) or an amino (-NH₂) group. Simultaneously, the N1-acetonitrile group could be replaced with a simple alkyl group (e.g., methyl) to remove its electron-withdrawing influence.

To decrease ring activation and increase electrophilicity: The C4-ethyl group could be replaced with an electron-withdrawing group like a halogen (-Br, -Cl) or a nitro (-NO₂) group. The electron-withdrawing strength at the N1 position could be enhanced by using substituents like a trifluoroethyl group (-CH₂CF₃).

Modulating Steric Effects:

To increase steric hindrance around the pyrazole core, the C4-ethyl group could be replaced by bulkier alkyl groups like isopropyl or tert-butyl. This can be used to direct reactions to other, less hindered sites on the molecule.

To decrease steric hindrance, smaller substituents like methyl could be used.

These design principles are fundamental in fields like medicinal chemistry and materials science, where precise control over a molecule's reactivity and interaction with its environment is paramount. nih.govscispace.com

| Modification | Example Substituent | Predicted Effect on Ring Nucleophilicity | Predicted Effect on C-H Acidity |

|---|---|---|---|

| Replace C4-Ethyl with stronger EDG | -OCH₃ | Increase | Decrease |

| Replace C4-Ethyl with EWG | -NO₂ | Decrease | Increase |

| Replace N1-Acetonitrile with EDG | -CH₃ | Increase | Decrease |

| Replace N1-Acetonitrile with stronger EWG | -SO₂Ph | Decrease | Increase |

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects involve the influence of orbital overlap on the geometry and reactivity of a molecule. In 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile, these effects, combined with steric repulsion, determine the molecule's preferred three-dimensional shape or conformation.

The molecule has several rotatable single bonds, including the N1-CH₂ (pyrazole-acetonitrile) and C4-CH₂ (pyrazole-ethyl) bonds. The rotation around these bonds is not entirely free, as certain conformations will be energetically favored over others.

N1-Acetonitrile Conformation: The orientation of the acetonitrile group relative to the plane of the pyrazole ring is critical. Computational studies on similar substituted heterocycles suggest that conformations that minimize steric clash between the substituent and the C5-hydrogen are preferred. nih.govresearchgate.net Furthermore, there may be subtle electronic interactions, such as hyperconjugation, between the C-H bonds of the methylene group and the pi-system of the pyrazole ring, which could stabilize certain rotamers.

C4-Ethyl Conformation: Similarly, the ethyl group will adopt a conformation that minimizes steric interactions with the adjacent C3 and C5 protons.

These conformational preferences are not static and represent an equilibrium of different shapes. However, the lowest energy conformation is the one the molecule will adopt most of the time. This preferred geometry directly impacts reactivity by dictating the accessibility of the N2 lone pair and the pi-system of the ring to incoming reagents. An unfavorable conformation could sterically shield a reactive site, thereby slowing down or preventing a reaction. nih.gov Detailed understanding of these preferences often requires computational modeling, such as Density Functional Theory (DFT), which can calculate the relative energies of different conformations. researchgate.net

Applications in Advanced Chemical Research Excluding Therapeutic/clinical/safety

Ligand Design in Coordination Chemistry and Catalysis

The presence of two nitrogen atoms in the pyrazole (B372694) ring allows 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile to act as a versatile ligand in coordination chemistry. nih.gov The lone pair of electrons on the sp²-hybridized nitrogen atom can readily coordinate to metal centers, forming stable complexes. This coordinating ability is fundamental to its application in both the construction of complex supramolecular structures and in the development of novel catalysts.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific pyrazole dicarboxylate structure of some ligands allows for the creation of robust and porous frameworks. researchgate.netnih.gov While direct research on 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile in MOF synthesis is not extensively documented, the principles of pyrazole-based MOF construction suggest its potential. The pyrazole moiety can coordinate with metal centers, and the acetonitrile (B52724) group could either remain as a pendant functional group within the pores or be modified to act as a secondary linking site. Pyrazolate-based MOFs have demonstrated efficacy in the selective capture of small molecules like formaldehyde. researchgate.netnih.gov The versatility of pyrazole-containing ligands is a key area of interest in the development of new MOFs. chemrxiv.org

Table 1: Potential Metal Ions for MOF Synthesis with Pyrazole-based Ligands

| Metal Ion | Potential Coordination Geometry | Resulting MOF Properties |

| Zinc(II) | Tetrahedral | High porosity, catalytic activity |

| Copper(II) | Square Planar, Octahedral | Redox activity, magnetic properties |

| Zirconium(IV) | Octahedral | High thermal and chemical stability |

| Aluminum(III) | Octahedral | Water stability, gas sorption |

This table is illustrative of general trends in pyrazole-based MOF chemistry and does not represent specific experimental data for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile.

The coordination complexes formed from pyrazole-derived ligands and transition metals can exhibit significant catalytic activity. These complexes can function as either homogeneous catalysts, dissolved in the reaction medium, or as heterogeneous catalysts, immobilized on a solid support. The electronic properties of the pyrazole ligand, influenced by substituents like the ethyl group, can tune the reactivity of the metal center, thereby influencing the efficiency and selectivity of catalytic transformations. Pyrazole-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net

Development of Functional Materials

The intrinsic properties of the 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile molecule, including its potential for fluorescence and its electrochemical activity, make it an interesting building block for the development of advanced functional materials.

Pyrazole derivatives are known to form the core of many fluorescent molecules. nih.gov The extended π-system of the pyrazole ring, when incorporated into larger conjugated systems, can give rise to materials with interesting photophysical properties, such as fluorescence. These properties are highly sensitive to the molecular environment, making them suitable for applications as fluorescent probes for the detection of ions and small molecules. While specific studies on the optoelectronic properties of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile are limited, the broader class of pyrazole-based fluorophores is an active area of research. nih.gov For instance, a two-photon fluorescent probe based on 2-benzothiazoleacetonitrile has been developed for the detection of hydrazine (B178648). nih.gov

Table 2: Factors Influencing the Photophysical Properties of Pyrazole Derivatives

| Factor | Effect on Fluorescence |

| Extended Conjugation | Red-shift in emission wavelength, increased quantum yield |

| Electron-donating/withdrawing groups | Tuning of emission color and intensity |

| Metal Coordination | Chelation-enhanced fluorescence (CHEF) or fluorescence quenching |

| Solvent Polarity | Solvatochromic shifts in emission spectra |

This table outlines general principles in the design of fluorescent molecules based on pyrazole scaffolds.

The nitrogen atoms in the pyrazole ring can participate in redox processes, making pyrazole-containing compounds potentially useful as redox-active components in electrochemical systems. By incorporating this molecule into polymers or onto electrode surfaces, it may be possible to create materials for applications in sensors, batteries, or electrocatalysis. The redox potential of the pyrazole unit can be modulated by the nature of the substituents on the ring and by coordination to metal ions.

The acetonitrile group of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile offers a reactive handle for polymerization reactions. It could potentially be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functional groups for monomer synthesis. As an additive, the compound might impart specific properties to a polymer matrix, such as altered thermal stability, modified surface properties, or the introduction of metal-coordinating sites for subsequent functionalization.

No Publicly Available Research Data on "2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile" for Specified Non-Clinical Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific, publicly available research data was found for the chemical compound "2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile" within the strict confines of the requested applications in advanced, non-clinical chemical research.

Extensive searches were conducted to locate information regarding the use of "2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile" as a probe for chemical biology mechanistic studies and in agrochemical design and formulation. The investigation sought detailed findings on its application in:

Investigating enzymatic binding sites and inhibition mechanisms at a molecular level.

Characterizing molecular target interactions through ligand binding studies.

Modulating cellular pathways as a chemical probe.

Its role in agrochemical design and formulation.

The search results did not yield any specific studies, data tables, or detailed research findings directly related to "2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile" for these purposes. While general information on pyrazole derivatives and their broad biological and agrochemical activities is available, the specific compound is not prominently featured in the literature for the outlined non-clinical research applications.

It is possible that "2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile" is a relatively new or less-studied compound, or it may be an intermediate in the synthesis of other molecules, with its specific applications not being the primary focus of published research.

Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection due to the absence of relevant data in the public domain.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyl compounds. While effective, these methods can sometimes lack regioselectivity and may require harsh conditions. Future research should focus on developing more sophisticated and efficient synthetic routes to 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile.

Promising areas of exploration include one-pot multicomponent reactions (MCRs), which offer the advantage of combining multiple synthetic steps into a single operation, thereby reducing waste and improving efficiency. researchgate.net Another avenue is the use of novel catalytic systems. For instance, nano-catalysts and metal-organic frameworks (MOFs) could offer higher yields and selectivity under milder reaction conditions compared to traditional catalysts. nih.gov Furthermore, modern cycloaddition reactions, such as the 1,3-dipolar cycloaddition of diazo compounds with appropriately substituted alkynes, could provide alternative and highly regioselective pathways to the desired pyrazole ring structure. nih.gov

| Methodology | Traditional Approach (e.g., Knorr Synthesis) | Novel Approach | Potential Advantages for Synthesizing 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile |

|---|---|---|---|

| Reaction Steps | Often multi-step with isolation of intermediates. | One-pot or tandem reactions. | Reduced reaction time, solvent use, and purification efforts. |

| Catalysis | Stoichiometric acid or base catalysts. | Recyclable heterogeneous catalysts (e.g., nano-ZnO, zeolites). nih.gov | Improved sustainability, easier catalyst removal, and potential for continuous flow processes. |

| Reaction Conditions | Often requires elevated temperatures and hazardous solvents. | Microwave-assisted or ultrasonic-assisted synthesis in greener solvents (e.g., water, ionic liquids). benthamdirect.com | Faster reaction rates, lower energy consumption, and improved safety profile. |

| Regioselectivity | Can lead to mixtures of isomers, requiring complex purification. | Highly regioselective methods like catalyst-controlled cycloadditions. | Higher purity of the target compound, simplifying downstream processing. |

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and chemical design by enabling rapid exploration of chemical space and prediction of molecular properties. For 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile, these computational tools offer a powerful approach to designing novel analogs with optimized characteristics.

Generative AI models can be trained on large databases of known pyrazole-containing compounds to propose new molecules based on the 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile scaffold. These models can be programmed to optimize for multiple parameters simultaneously, such as predicted biological activity, metabolic stability, and synthetic feasibility. ML algorithms can also develop Quantitative Structure-Activity Relationship (QSAR) models to predict the properties of hypothetical derivatives without the need for immediate synthesis, thereby prioritizing the most promising candidates for laboratory investigation. This integration accelerates the design-make-test-analyze cycle, making the discovery process more efficient and cost-effective.

Advanced In Situ Spectroscopic Characterization during Reactions

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of any compound. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis.

Applying techniques such as in situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy to the synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile could be a key research focus. These methods would enable the direct observation of reactive intermediates, the determination of reaction rates, and the identification of potential side reactions. For example, a one-pot synthesis could be monitored to understand the sequence of bond formations and to optimize conditions (e.g., temperature, catalyst loading, addition rates) to maximize the yield of the desired product while minimizing impurities. rsc.orgmdpi.com This data is invaluable for process optimization, ensuring robustness, and facilitating a smooth scale-up from the laboratory to industrial production.

| In Situ Technique | Information Provided | Application in the Synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile |

|---|---|---|

| NMR Spectroscopy | Structural information on reactants, intermediates, and products; quantitative concentration data. | Tracking the formation of the pyrazole ring, identifying regioisomers, and determining reaction kinetics. |

| FTIR/Raman Spectroscopy | Information on functional group transformations and vibrational modes of molecules. | Monitoring the consumption of starting materials (e.g., disappearance of carbonyl or alkyne bands) and the appearance of product-specific bands. |

| Mass Spectrometry (MS) | Detection of molecular ions of intermediates and products, providing mass information. | Identifying transient or low-concentration intermediates in complex reaction mixtures, confirming product formation in real-time. rsc.org |

Development of Sustainable and Scalable Production Processes

The principles of green chemistry are becoming increasingly important in chemical manufacturing, aiming to reduce environmental impact and improve process safety. Future research on 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile should prioritize the development of production processes that are both sustainable and scalable.

This involves a holistic approach to process design, starting with the selection of raw materials from renewable feedstocks where possible. The choice of solvent is critical; replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a key goal. nih.govthieme-connect.com Catalyst selection should favor non-toxic, earth-abundant materials that can be easily recovered and reused. researchgate.net

Furthermore, the integration of continuous flow chemistry offers significant advantages over traditional batch processing for scalability. Flow reactors can provide better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and allow for easier automation and integration of in-line purification steps. Developing a continuous, sustainable process for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile would represent a significant advancement, aligning its production with modern standards of efficiency and environmental responsibility. benthamdirect.com

Q & A

What are the common synthetic routes for 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized?

Basic Research Question

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, pyrazole derivatives are often synthesized via condensation of hydrazines with diketones or β-keto nitriles, followed by alkylation. Optimization includes:

- Solvent Selection : Acetonitrile is frequently used due to its polar aprotic nature, enhancing reaction rates (e.g., sodium carbonate in acetonitrile for coupling reactions ).

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve yield in heterocyclic systems.

- Temperature Control : Reactions may require reflux conditions (e.g., 80–100°C) to achieve complete conversion while avoiding decomposition .

How is X-ray crystallography applied to determine the structure of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile and related derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Data Collection : Crystals are mounted on diffractometers (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Refinement : SHELXL software refines atomic coordinates, thermal parameters, and bond geometries. For example, a related acetonitrile derivative showed a mean C–C bond length of 0.005 Å and an R factor of 0.088 .

- Validation : Crystallographic Information Files (CIFs) are deposited in databases like the Cambridge Structural Database (CSD).

How can computational methods like molecular dynamics (MD) predict the reactivity and stability of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile?

Advanced Research Question

Computational studies provide insights into electronic and steric effects:

- Density Functional Theory (DFT) : Calculates molecular orbitals, charge distribution, and reaction pathways. For example, MD simulations of acetonitrile derivatives in sodium carbonate solutions reveal solvation effects .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes in pyrazole-based inhibitors ).

- Thermodynamic Stability : Gibbs free energy calculations assess tautomeric preferences (e.g., pyrazole vs. pyrazoline forms).

What analytical techniques resolve contradictions in spectroscopic data for pyrazole-acetonitrile derivatives?

Advanced Research Question

Discrepancies in NMR, IR, or mass spectrometry data require multi-method validation:

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to distinguish regioisomers (e.g., differentiating 1H-pyrazole vs. 2H-pyrazole substitutions) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas with <5 ppm error.

- Cross-Validation with SCXRD : Resolves ambiguities in functional group positioning (e.g., nitrile orientation in crystal lattices ).

What are the key safety protocols for handling 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile in laboratory settings?

Basic Research Question

Safety measures are critical due to potential toxicity:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Work in fume hoods to avoid inhalation (emergency procedures include fresh air exposure and medical consultation ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

How can mechanistic studies explain unexpected byproducts in the synthesis of pyrazole-acetonitrile derivatives?

Advanced Research Question

Mechanistic investigations employ:

- Kinetic Isotope Effects (KIE) : Identify rate-determining steps (e.g., C–N bond formation).

- Trapping Experiments : Detect intermediates (e.g., nitrile imines via cycloaddition with dipolarophiles).

- In Situ Monitoring : ReactIR or NMR tracks real-time reaction progress, revealing side reactions (e.g., hydrolysis of nitriles to amides ).

What strategies improve the crystallinity of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile for structural analysis?

Advanced Research Question

Crystallization challenges are addressed via:

- Solvent Screening : Use mixed solvents (e.g., acetonitrile/water) for slow evaporation.

- Seeding : Introduce microcrystals to induce nucleation.

- Temperature Gradients : Gradual cooling from saturated solutions minimizes defects .

How do electronic effects of the 4-ethyl group influence the reactivity of the pyrazole ring in this compound?

Advanced Research Question

The ethyl group modulates electronic properties:

- Electron-Donating Effect : Enhances nucleophilicity at the pyrazole N1 position, facilitating alkylation.

- Steric Hindrance : The 4-ethyl group may restrict access to the C3/C5 positions in electrophilic substitutions .

- Tautomerism : Stabilizes the 1H-pyrazole form over 2H-pyrazole, confirmed by SCXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.